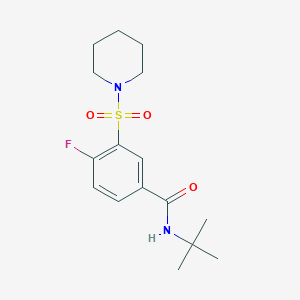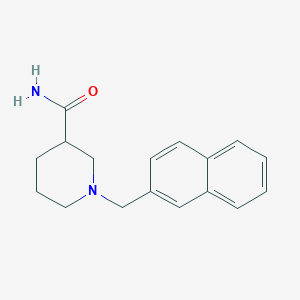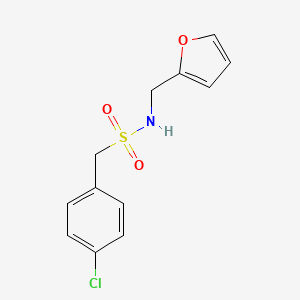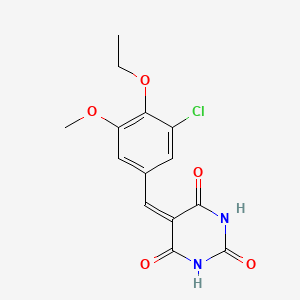
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is involved in the development and progression of several diseases.
Mecanismo De Acción
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of several downstream signaling pathways, including the PI3K/AKT pathway, which promotes cell survival and proliferation. By inhibiting BTK, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide blocks these signaling pathways and induces apoptosis in B-cell malignancies. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide also inhibits the activation of B-cells and reduces the production of autoantibodies in autoimmune diseases.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to have good selectivity for BTK over other kinases, such as Tec and Itk. In preclinical studies, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been shown to induce apoptosis in B-cell malignancies and reduce the production of autoantibodies in autoimmune diseases. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is its potent inhibitory activity against BTK, which makes it a promising therapeutic agent in the treatment of various cancers and autoimmune diseases. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide also has good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is its selectivity for BTK over other kinases, which may limit its use in certain diseases where other kinases are involved in the pathogenesis.
Direcciones Futuras
There are several future directions for the development of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide as a therapeutic agent. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the efficacy and safety of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide in clinical trials for the treatment of various cancers and autoimmune diseases. Further studies are also needed to investigate the potential of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its efficacy in the treatment of cancer.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide involves several steps, starting with the reaction of 4-fluoro-3-nitrobenzoic acid with tert-butylamine to form the corresponding amide. This intermediate is then reacted with piperidine and sulfonyl chloride to give the final product, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. The synthesis of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been reported in several research papers, and the compound has been prepared in both racemic and enantiopure forms.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases. In preclinical studies, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has shown promising results in inhibiting the growth and proliferation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to have potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting the activation of B-cells and reducing the production of autoantibodies.
Propiedades
IUPAC Name |
N-tert-butyl-4-fluoro-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-16(2,3)18-15(20)12-7-8-13(17)14(11-12)23(21,22)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEFTOALEVUCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)

![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)


![4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B5108158.png)
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5108161.png)